2-Amino-5-(trifluoromethyl)benzonitrile
Overview
Description
2-Amino-5-(trifluoromethyl)benzonitrile, also known as TFMB, is an important compound in the field of organic synthesis. It is a versatile building block used in the preparation of various compounds and has a wide range of applications in the pharmaceutical and chemical industries. TFMB is a colorless liquid with a low flash point, making it suitable for use in a variety of laboratory experiments. It is a reactive compound and is used in the synthesis of various organic compounds such as heterocycles, amides, and esters.
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
2-Amino-5-(trifluoromethyl)benzonitrile serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it is used in the production of bicalutamide, a medication used in prostate cancer treatment. The synthesis process involves bromination, Grignard reaction, cyanidation, and amination, showcasing its versatility in complex chemical processes (Zhang Tong-bin, 2012).
Industrial Scale Production Processes
The compound plays a role in large-scale production processes. For instance, an efficient and nonchromatographic process using 4-amino-2-(trifluoromethyl)benzonitrile was developed for the production of 4,5-diamino-2-(trifluoromethyl)benzonitrile, showcasing its industrial utility in producing high-purity compounds (Xun Li et al., 2009).
Application in Advanced Materials
This compound is also applied in the development of advanced materials. For example, it was used as an additive in polymer solar cells, leading to increased power conversion efficiencies. This application demonstrates its potential in enhancing the performance of renewable energy technologies (Seonju Jeong et al., 2011).
Analytical Chemistry and Spectroscopy
In analytical chemistry, this compound has been studied using density functional theory for its vibrational spectra, contributing to a deeper understanding of its chemical properties and interactions (V. Krishnakumar & S. Dheivamalar, 2008).
Chemical Synthesis and Organic Chemistry
The compound is integral in various organic synthesis processes. For instance, it's used in the controlled conversion of phenylacetic acids to phenylacetonitriles, highlighting its role in the synthesis of complex organic molecules (C. Kangani et al., 2008).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-5-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-1-2-7(13)5(3-6)4-12/h1-3H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCIALUBLCAXPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504864 | |
Record name | 2-Amino-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6526-08-5 | |
Record name | 2-Amino-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-cyanobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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